molecular formula C11H13FO3 B12990560 3-Fluoro-5-isopropoxy-4-methylbenzoic acid CAS No. 1429901-85-8

3-Fluoro-5-isopropoxy-4-methylbenzoic acid

Cat. No.: B12990560
CAS No.: 1429901-85-8
M. Wt: 212.22 g/mol
InChI Key: FAAYQXPIBLAZKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-isopropoxy-4-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the introduction of the fluorine atom via electrophilic aromatic substitution, followed by the introduction of the isopropoxy group through nucleophilic substitution. The methyl group can be introduced through Friedel-Crafts alkylation. The final step involves the oxidation of the intermediate to form the benzoic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and reaction optimization techniques to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-isopropoxy-4-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Fluoro-5-isopropoxy-4-methylbenzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in biochemical studies to investigate the effects of fluorine substitution on biological activity.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-isopropoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the isopropoxy and methyl groups can influence its overall chemical reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-isopropoxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isopropoxy group in the 5-position and the fluorine atom in the 3-position can significantly influence its reactivity and interactions with biological targets .

Properties

CAS No.

1429901-85-8

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-4-methyl-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-6(2)15-10-5-8(11(13)14)4-9(12)7(10)3/h4-6H,1-3H3,(H,13,14)

InChI Key

FAAYQXPIBLAZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)O)OC(C)C

Origin of Product

United States

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